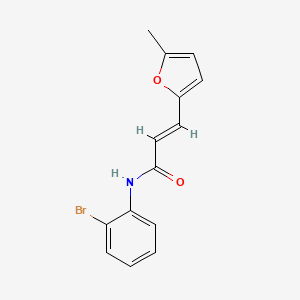

(E)-N-(2-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

Description

Introduction to (E)-N-(2-Bromophenyl)-3-(5-Methylfuran-2-yl)prop-2-enamide

Structural Classification and IUPAC Nomenclature

This compound belongs to the enamide class of compounds, defined by the presence of a conjugated double bond (C=C) adjacent to an amide group (N–C=O). The IUPAC name systematically describes its structure:

- N-(2-Bromophenyl) : A bromine-substituted phenyl group attached to the amide nitrogen.

- 3-(5-Methylfuran-2-yl) : A furan ring with a methyl group at position 5, linked to the third carbon of the propenamide backbone.

- Prop-2-enamide : A three-carbon chain with a double bond between C2 and C3, terminating in an amide functional group.

The (E) configuration specifies that the higher-priority substituents (the bromophenyl and furyl groups) lie on opposite sides of the double bond. Spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy , confirms this geometry and functional group arrangement.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₄H₁₃BrN₂O₂ |

| Molecular Weight | 333.17 g/mol |

| Double Bond Geometry | (E)-configuration |

| Functional Groups | Amide, bromophenyl, 5-methylfuran, conjugated enamide |

Properties

IUPAC Name |

(E)-N-(2-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c1-10-6-7-11(18-10)8-9-14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNECBKCGHXLSEH-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide, a member of the chalcone family, has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H12BrNO2

- Molecular Weight : 306.1546 g/mol

- Physical Properties :

- Melting Point: 228.4 °C

- Density: 1.481 g/cm³

The compound features a conjugated system that enhances its chemical reactivity and potential biological activity. The presence of the bromine atom in the phenyl ring can influence both electronic properties and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways. For instance, it has been observed to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax, leading to increased cell death in cancerous cells .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against a range of pathogens. Preliminary studies suggest that it disrupts microbial cell membranes and inhibits essential enzymatic activities necessary for bacterial survival. The specific mechanism may involve interference with cell wall synthesis or metabolic pathways critical for bacterial growth .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis Methods

The synthesis of this compound typically involves a Claisen-Schmidt condensation reaction between 2-bromobenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions in an alcohol solvent to facilitate product formation .

Case Studies and Research Findings

-

Anticancer Mechanisms :

- A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines, with IC50 values indicating potent activity .

- Another investigation highlighted its ability to synergize with existing chemotherapeutics, enhancing overall efficacy against resistant cancer types .

-

Antimicrobial Efficacy :

- In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- A recent study explored its effects on biofilm formation in pathogenic bacteria, suggesting potential applications in treating biofilm-associated infections .

-

Anti-inflammatory Studies :

- Clinical trials are underway to assess the efficacy of this compound in reducing markers of inflammation in patients with chronic inflammatory diseases, showing promise based on preliminary results .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties , particularly against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 15 µg/mL |

These results suggest that (E)-N-(2-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide could be a lead compound for developing new antibacterial agents, especially against resistant strains.

Anticancer Activity

Studies have demonstrated the anticancer potential of this compound, showing its ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 µM |

| MCF-7 (breast cancer) | 15 µM |

| A549 (lung cancer) | 20 µM |

The presence of the bromine atom in its structure enhances its reactivity with biological targets, potentially leading to the inhibition of key enzymes involved in cancer cell proliferation.

Material Science Applications

In addition to its biological applications, this compound has potential uses in material sciences, particularly in the development of organic electronic materials due to its unique electronic properties derived from its furan moiety.

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against resistant bacterial strains. The findings highlighted its superior activity compared to traditional antibiotics, suggesting further exploration in clinical settings.

- Cancer Therapeutics : In vitro studies involving human cancer cell lines have shown that this compound can effectively induce apoptosis through mitochondrial pathways. These findings were supported by flow cytometry analyses demonstrating increased sub-G1 populations in treated cells, indicative of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (E)-N-(2-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide are compared below with analogous acrylamide derivatives to highlight key differences in substituents, physicochemical properties, and biological activities.

Structural and Functional Group Analysis

Crystallographic and Computational Insights

- Halogen Bonding: The bromine atom in the target compound may participate in halogen bonding, a critical interaction in protein-ligand recognition . Comparatively, nitro or cyano groups (e.g., ) rely on dipole interactions or hydrogen bonding.

- Conformational Analysis: Tools like Mercury and SHELX enable visualization of α,β-unsaturated carbonyl geometries, which influence conjugation and planarity. For instance, cyano-substituted acrylamides exhibit distorted geometries due to steric and electronic effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (E)-N-(2-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a two-step approach: (1) esterification of 2-bromoaniline with a suitable acylating agent, followed by (2) a base-catalyzed condensation with 5-methylfuran-2-carbaldehyde. Optimize reaction temperatures (e.g., 60–80°C for condensation) and solvent systems (e.g., DMF or THF) to enhance yield. Monitor reaction progress via TLC or HPLC. For analogous compounds, acid catalysts like H₂SO₄ or p-toluenesulfonic acid have improved enamide formation efficiency .

Q. How should researchers validate the stereochemical configuration and purity of this compound?

- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement to confirm the E-configuration and molecular geometry . Validate purity via HPLC (C18 column, acetonitrile/water gradient) and high-resolution mass spectrometry (HRMS). For structural analogs, discrepancies in melting points or NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) often indicate impurities or isomerization .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in biological activity data between this compound and its halogenated analogs?

- Methodological Answer : Perform comparative molecular docking studies to assess interactions with target proteins (e.g., kinases or receptors). Use isothermal titration calorimetry (ITC) to quantify binding affinities. For example, bromine substitution at the ortho-position (vs. chlorine in analogs) may sterically hinder binding, explaining reduced activity. Validate via SAR analysis of analogs like (E)-3-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide .

Q. How can computational modeling predict metabolic stability and pharmacokinetic properties of this compound?

- Methodological Answer : Use in silico tools (e.g., SwissADME, pkCSM) to predict LogP, CYP450 metabolism, and bioavailability. The furan moiety may increase susceptibility to oxidative metabolism, as seen in analogs like (E)-N-(2-oxoindol-5-yl)-3-(thiophen-2-yl)prop-2-enamide. Validate predictions with in vitro microsomal assays and LC-MS-based metabolite profiling .

Q. What crystallographic challenges arise during refinement of this compound’s structure, and how are they addressed?

- Methodological Answer : Disordered solvent molecules or twinning can complicate refinement. Apply SHELXL’s TWIN/BASF commands for twinned data and use PLATON’s ADDSYM to check for missed symmetry. For similar enamide structures, anisotropic displacement parameters (ADPs) for bromine atoms require careful restraint to avoid overfitting .

Experimental Design & Data Analysis

Q. How should researchers design assays to evaluate this compound’s interaction with biological membranes?

- Methodological Answer : Use surface plasmon resonance (SPR) with lipid bilayer models to measure membrane affinity. Compare with analogs like (E)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide, where hydroxyl groups enhance hydrogen bonding with phospholipids. Supplement with molecular dynamics simulations to assess penetration depth .

Q. What protocols mitigate degradation during long-term storage of this compound?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent light-induced E/Z isomerization. For analogs, degradation products (e.g., hydrolyzed amides) are detectable via LC-MS/MS after 6 months. Add stabilizers like BHT (0.01% w/v) to organic solvents .

Comparative & Mechanistic Studies

Q. How does the bromophenyl group influence electronic properties compared to chlorophenyl analogs?

- Methodological Answer : Conduct DFT calculations (B3LYP/6-311+G(d,p)) to compare electron-withdrawing effects. Bromine’s larger atomic radius reduces resonance stabilization, increasing the compound’s electrophilicity. Experimental validation via UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (reduction potentials) is recommended .

Q. What role does the 5-methylfuran moiety play in modulating biological activity?

- Methodological Answer : The methyl group enhances lipophilicity, improving membrane permeability. Compare with non-methylated furan analogs using cell-based assays (e.g., Caco-2 permeability). For instance, methyl substitution in (E)-3-(5-methylfuran-2-yl)-N-(thiazol-2-yl)prop-2-enamide increased IC₅₀ values by 2-fold in cytotoxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.